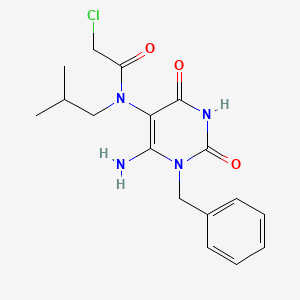
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as CCEA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been identified as a novel, potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), an enzyme that plays a role in the endocannabinoid system. CCEA has been found to be a promising tool in the development of novel therapeutic agents for the treatment of various diseases, including chronic pain, anxiety, and inflammation.
Applications De Recherche Scientifique
The ability of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide to selectively inhibit FAAH has enabled its use as a tool in scientific research. This compound has been studied for its potential to modulate the endocannabinoid system and its role in various diseases. In particular, this compound has been studied in the context of chronic pain, anxiety, and inflammation. For example, this compound has been shown to reduce pain-related behavior in animal models of chronic pain. In addition, this compound has been found to reduce anxiety-like behavior in animal models of anxiety. Furthermore, this compound has been found to reduce inflammation in animal models of inflammation.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide involves its ability to selectively inhibit FAAH. FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, such as anandamide, in the body. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which in turn activates the endocannabinoid system. This activation of the endocannabinoid system can lead to a variety of physiological effects, including the reduction of pain, anxiety, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are due to its ability to inhibit FAAH and activate the endocannabinoid system. Specifically, this compound has been found to reduce pain-related behavior in animal models of chronic pain, reduce anxiety-like behavior in animal models of anxiety, and reduce inflammation in animal models of inflammation. In addition, this compound has been found to modulate the endocannabinoid system in other ways, such as by reducing stress and improving cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in laboratory experiments has several advantages and limitations. One advantage is that this compound is a highly selective inhibitor of FAAH, which allows for the precise modulation of the endocannabinoid system. In addition, this compound is relatively easy to synthesize and is stable at room temperature. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not water soluble, which can make it difficult to use in certain experiments. In addition, this compound has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
The potential applications of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research are vast. One future direction for research is to further explore the role of this compound in the modulation of the endocannabinoid system and its effects on various diseases, such as chronic pain, anxiety, and inflammation. In addition, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of these diseases. Furthermore, future research should focus on the development of new and improved synthesis methods for this compound, as well as the development of new and improved FAAH inhibitors. Finally, further research is needed to explore the potential of this compound as a tool to study the endocannabinoid system in general.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is accomplished through a multi-step process. The first step involves the reaction of 1-cyclopropylethyl chloroformate with 2,2,2-trifluoroethylacetamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound. The product is then purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-6(7-2-3-7)14(8(15)4-10)5-9(11,12)13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRYFGTYICDZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

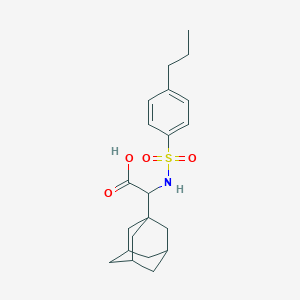
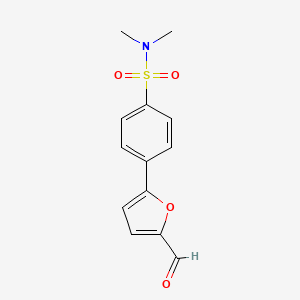
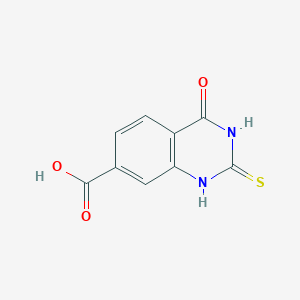

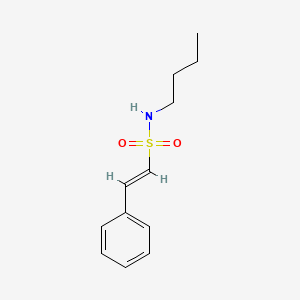
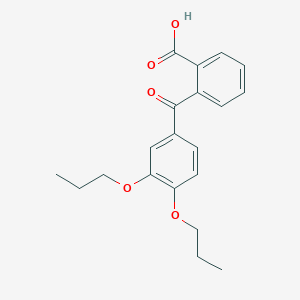
![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)
